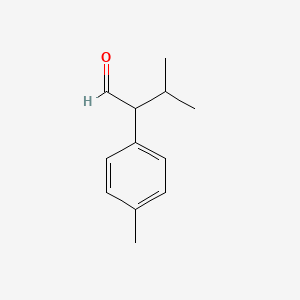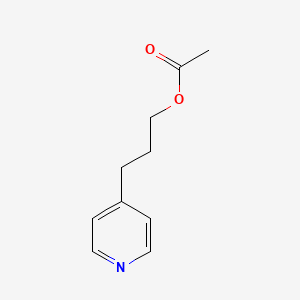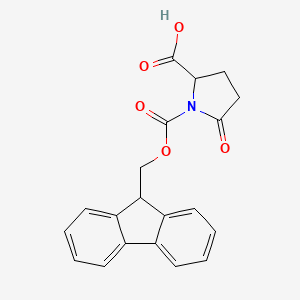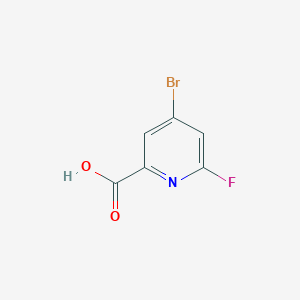
Guanosine 3',5'-cyclic monophosphorothioate, RP-isomer, triethylammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanosine 3’,5’-cyclic monophosphorothioate, RP-isomer, triethylammonium salt is a synthetic analog of cyclic guanosine monophosphate (cGMP). This compound is known for its ability to inhibit cGMP-dependent protein kinases, making it a valuable tool in biochemical research. It is often used to study the role of cGMP in various cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Guanosine 3’,5’-cyclic monophosphorothioate, RP-isomer, triethylammonium salt involves the modification of the guanosine moleculeThis is followed by the formation of the cyclic structure and the addition of the triethylammonium salt to enhance solubility and stability .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as the laboratory preparation, with optimization for larger scale production. This includes the use of automated synthesizers and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Guanosine 3’,5’-cyclic monophosphorothioate, RP-isomer, triethylammonium salt primarily undergoes substitution reactions due to the presence of the thiophosphate group. It can also participate in hydrolysis reactions under certain conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include nucleophiles for substitution reactions and water or aqueous buffers for hydrolysis reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various thiophosphate derivatives, while hydrolysis reactions will result in the cleavage of the cyclic structure .
Aplicaciones Científicas De Investigación
Guanosine 3’,5’-cyclic monophosphorothioate, RP-isomer, triethylammonium salt is widely used in scientific research due to its ability to inhibit cGMP-dependent protein kinases. This makes it a valuable tool for studying the role of cGMP in various cellular processes, including signal transduction, cell proliferation, and apoptosis . It is also used in the development of new therapeutic agents targeting cGMP-dependent pathways .
Mecanismo De Acción
The compound exerts its effects by inhibiting cGMP-dependent protein kinases. It binds to the active site of these kinases, preventing the phosphorylation of target proteins. This inhibition disrupts the cGMP signaling pathway, leading to various cellular effects . The molecular targets of this compound include protein kinase G (PKG) isoforms Iα and Iβ .
Comparación Con Compuestos Similares
Similar Compounds:
- Guanosine 3’,5’-cyclic monophosphorothioate, 8-(4-chlorophenylthio)-, RP-isomer, triethylammonium salt
- Guanosine 3’,5’-cyclic monophosphorothioate, β-phenyl-1,N²-etheno-8-bromo-, RP-isomer, sodium salt
- Guanosine 3’,5’-cyclic monophosphate, N²,2’-O-dibutyryl-, sodium salt
Uniqueness: Guanosine 3’,5’-cyclic monophosphorothioate, RP-isomer, triethylammonium salt is unique due to its specific inhibition of cGMP-dependent protein kinases. Its structure allows it to bind effectively to the active site of these kinases, making it a potent inhibitor. Additionally, the presence of the triethylammonium salt enhances its solubility and stability, making it more suitable for various experimental conditions .
Propiedades
IUPAC Name |
2-amino-9-(2,7-dihydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-purin-6-one;N,N-diethylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O6PS.C6H15N/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(20-9)1-19-22(18,23)21-6;1-4-7(5-2)6-3/h2-3,5-6,9,16H,1H2,(H,18,23)(H3,11,13,14,17);4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVIQYPGQBMDDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=S)(O1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N6O6PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12280726.png)
![(1S,3R)-3-[(tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B12280727.png)
![4-(4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-ylamino)benzenesulfonamide](/img/structure/B12280737.png)



![N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12280765.png)
![(2Z)-3-butyl-2-[(E)-3-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,1-dimethylbenzo[e]indole;perchlorate](/img/structure/B12280767.png)



![Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-ylmethanamine](/img/structure/B12280791.png)


